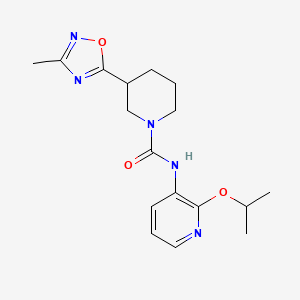![molecular formula C17H23N3O2 B7130369 1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea](/img/structure/B7130369.png)
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butyl group, an oxazole ring, and a urea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea typically involves the reaction of 1-butylurea with a suitable oxazole derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include butyl isocyanate and 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethylamine. The reaction is often conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-25°C to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. Industrial production methods may also involve the use of catalysts to enhance the reaction rate and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate: Contains a carbamate group instead of a urea group.
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]amide: Contains an amide group instead of a urea group.
Uniqueness
1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-11-18-17(21)19-12-10-15-13(2)22-16(20-15)14-8-6-5-7-9-14/h5-9H,3-4,10-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITFLWIYOVYYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=C(OC(=N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7130295.png)
![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7130301.png)
![2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7130316.png)

![1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7130333.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7130339.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(6-propan-2-yloxypyridin-3-yl)methyl]urea](/img/structure/B7130346.png)
![1-Ethyl-3-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-propylurea](/img/structure/B7130349.png)
![2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7130358.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7130367.png)
![3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide](/img/structure/B7130373.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7130378.png)
![3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide](/img/structure/B7130386.png)
![1-[(2-Imidazol-1-ylpyridin-4-yl)methyl]-3-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7130394.png)
